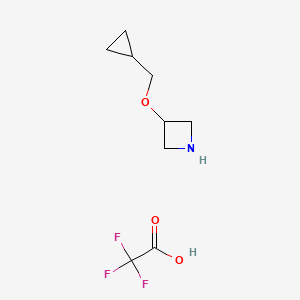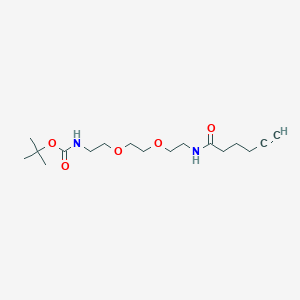
3,4-Dichloro-5-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is an organic compound that belongs to the family of benzonitrile derivatives . It has a molecular weight of 256.01 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Proton Donation in Electrochemical Studies
3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, a related compound to chloroxynil, has been identified as an efficient proton donor in electrochemical studies in non-aqueous solutions like dimethylsulfoxide. Its reduction occurs at more negative potentials than common proton donors, proving crucial in protonation of species with similarly negative reduction potentials. Theoretical calculations have confirmed this unique property (Sokolová et al., 2012).
Catalyst in Heterogeneous and Homogeneous Systems
The compound has been studied as part of the investigation into cobalt corroles, which act as catalysts for the reduction of dioxygen. The bulky substituents on the corrole macrocycle, such as in the case of this compound, influence the catalytic activity in both heterogeneous and homogeneous systems (Kadish et al., 2008).
Cycloaddition Reactions
In organic chemistry, the compound is involved in cycloaddition reactions. For instance, a study on the kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide revealed how this compound reacts with arylacetylenes, offering insights into the creation of isoxazoles (Beltrame et al., 1967).
Electrolyte Additive in Lithium Ion Batteries
The use of 4-(Trifluoromethyl)-benzonitrile, a similar compound, as an electrolyte additive in high voltage lithium ion batteries has been studied. It significantly improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes (Huang et al., 2014).
Spectroscopic Observation in Continuous Flow Iodination
The compound has been used in spectroscopic studies for continuous flow iodination. The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions was explored, indicating its potential in streamlining chemical processes (Dunn et al., 2018).
HPLC Measurement in Poisoning Diagnosis
A high-performance liquid-chromatographic assay for benzonitrile herbicides, which include compounds similar to this compound, aids in the diagnosis of acute poisoning. This application demonstrates its relevance in medical diagnostics (Flanagan & Ruprah, 1989).
Eigenschaften
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADLYMJUOGDQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)





![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)




